IL-12 p70 Exhibits Defined Bioactivity Potency in NK92 IFN-γ Release Assay, Enabling Direct Cross-Study Comparison with IL-23
Recombinant human IL-12 p70 demonstrates a consistent EC50 of 0.5 ng/mL for inducing IFN-γ secretion from the human NK92 cell line in the presence of 20 ng/mL recombinant IL-2 [1]. In contrast, recombinant human IL-23 exhibits an EC50 range of 0.2–1.2 ng/mL in a HEK293 reporter cell line assay measuring STAT3 phosphorylation . While these assays are not identical, the overlapping EC50 ranges indicate that IL-12 and IL-23 possess comparable potency in their respective canonical readouts, underscoring that functional substitution is not driven by a simple difference in potency but rather by distinct downstream signaling consequences. This EC50 value serves as a critical lot-to-lot quality control parameter for IL-12 procurement, ensuring consistent bioactivity across experiments.
| Evidence Dimension | Bioactivity potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 0.5 ng/mL |
| Comparator Or Baseline | IL-23: EC50 = 0.2–1.2 ng/mL (HEK293 reporter assay) |
| Quantified Difference | Overlapping potency ranges; no statistically significant potency gap that would explain functional divergence. |
| Conditions | Target: NK92 cells, IFN-γ release, 20 ng/mL IL-2. Comparator: HEK293 reporter cells, STAT3 phosphorylation. |
Why This Matters
Confirms that IL-12 and IL-23 exhibit comparable potency in their respective canonical assays, reinforcing that functional divergence arises from signaling specificity rather than simple potency differences, guiding proper reagent selection for Th1 vs. Th17 studies.
- [1] Active Bioscience. Human IL-12 p70, (glycosylated, HEK) recombinant Protein. Technical Datasheet. View Source
